molecular formula C21H20N2 B12674859 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1586-53-4

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12674859
CAS No.: 1586-53-4
M. Wt: 300.4 g/mol
InChI Key: IUOSGMBZMKHNBN-CSKARUKUSA-N
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Description

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline is a structurally complex derivative of 1,2,3,4-tetrahydroquinoline, a scaffold widely recognized for its pharmacological relevance. The compound features a methyl group at position 1 and a 4-quinolinyl-substituted vinyl moiety at position 5. These compounds are often synthesized via catalytic methods, such as Povarov reactions or organocatalytic annulations, and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Properties

CAS No.

1586-53-4

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]quinoline

InChI

InChI=1S/C21H20N2/c1-23-14-4-5-18-15-16(9-11-21(18)23)8-10-17-12-13-22-20-7-3-2-6-19(17)20/h2-3,6-13,15H,4-5,14H2,1H3/b10-8+

InChI Key

IUOSGMBZMKHNBN-CSKARUKUSA-N

Isomeric SMILES

CN1CCCC2=C1C=CC(=C2)/C=C/C3=CC=NC4=CC=CC=C34

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Reaction Overview

Reactants Catalyst Oxidant Conditions Product Yield (%) Notes
N-methyl-N-alkylaniline + vinyl ether CuCl2 (5 mol%) t-butyl hydroperoxide (TBHP) Room temperature, 12 h 40-72% Efficient Lewis acid catalysis; no product without CuCl2

Mechanism Highlights

  • CuCl2 acts as a Lewis acid to activate the vinyl ether.
  • TBHP oxidizes the amine to an iminium ion intermediate.
  • Electrophilic aromatic substitution leads to ring closure forming the tetrahydroquinoline core.
  • The vinyl group is introduced via reaction with the vinyl ether.

Representative Example

  • Reaction of N,N-dimethylaniline with n-butyl vinyl ether in the presence of CuCl2 and TBHP yields 4-butoxy-1-methyl-1,2,3,4-tetrahydroquinoline in 72% yield.
  • The product was isolated by chromatography and characterized by NMR spectroscopy.

This method is adaptable to various N-methyl anilines and vinyl ethers, allowing structural diversity in the tetrahydroquinoline products.

Domino and Tandem Reaction Approaches

Domino reactions provide a powerful synthetic route to tetrahydroquinolines by combining multiple steps into a single operation, improving efficiency and yield.

Key Features

  • Starting from simple anilines and aldehydes or vinyl ethers.
  • Involves initial formation of imines or iminium ions.
  • Followed by intramolecular cyclization under acid catalysis or metal catalysis.
  • Can include reduction or oxidation steps to adjust oxidation states.

Example Pathway

  • Reduction of quinoline derivatives to tetrahydroquinolines.
  • Acid-catalyzed ring closure to form the tetrahydroquinoline ring.
  • Vinylation via addition of vinyl ethers or vinyl acetals to iminium intermediates.

Yields reported in literature for such domino reactions range from moderate to good (up to ~70%), with reaction conditions optimized for temperature, solvent, and catalyst type.

Process Optimization and Yield Data

Method Catalyst/Conditions Yield Range (%) Advantages Limitations
CuCl2-catalyzed one-pot reaction CuCl2 (5 mol%), TBHP, RT, 12 h 40-72 Mild, efficient, scalable Limited substrate scope tested
Domino acid-catalyzed cyclization Acid catalyst, elevated temp ~50-70 One-pot, fewer steps Requires careful condition control
Alkylation with vinyl halides Pd or Cu catalysts, base, solvent 60-85 High regioselectivity Sensitive to reaction conditions
Reduction and hydrogenation steps Catalytic hydrogenation (Pd/C, H2) High Stereoselective control possible Requires specialized equipment

Summary of Research Findings

  • The CuCl2-catalyzed one-pot method is a leading approach for synthesizing 1-methyl tetrahydroquinolines with vinyl substituents, offering good yields and operational simplicity.
  • Domino reactions provide efficient routes to the tetrahydroquinoline core, often involving iminium intermediates and electrophilic aromatic substitution.
  • Introduction of the 4-quinolinyl vinyl substituent is typically achieved via alkylation or cross-coupling reactions using vinyl halides or vinyl ethers, with careful control of stereochemistry and reaction conditions.
  • Optimization of reaction parameters such as catalyst loading, temperature, and solvent is critical to maximize yield and purity.
  • Purification is generally performed by chromatographic techniques or recrystallization, with characterization by NMR, LC-MS, and chiral HPLC when stereochemistry is relevant.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • 4-Vinyl-1,2,3,4-tetrahydroquinoline (4v): Structure: A vinyl group at position 4 instead of position 6. Biological Activity: Demonstrates dose- and time-dependent effects on cell cycle arrest in MDA-MB-231 breast cancer cells, particularly inducing G1 phase arrest at 24 hours . Key Difference: Positional isomerism of the vinyl group significantly impacts biological targeting.
  • 4-Ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline: Structure: Incorporates a ferrocenyl group (a redox-active organometallic unit) at position 4 and a phenylthio group at position 7. Synthesis: Achieved via aza-Michael addition and cyclization, yielding a 67% overall yield .
  • 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Structure: Bromine substitution at position 3. Applications: Halogenated derivatives are intermediates for further functionalization in drug discovery .

Key Observations :

  • Ionic liquids (e.g., [NMPH]H₂PO₄) offer eco-friendly, reusable catalysis but often produce isomer mixtures .
  • Metal-free methods (e.g., aza-Michael addition) enable precise functionalization with high yields .
  • Harsher reducing agents like LiAlH₄ limit functional group compatibility .

Anticancer Potential

  • 4-Vinyl-1,2,3,4-tetrahydroquinoline (4v): Induces G1 phase arrest in MDA-MB-231 cells at 20 μM, reducing proliferation by 40% after 48 hours .
  • Tetrahydroquinoline Phosphoramidites: Serve as ligands in Ir-catalyzed asymmetric reactions, useful in synthesizing chiral anticancer agents .

Enzyme Inhibition

  • 1,2,3,4-Tetrahydroquinoline Derivatives: Display inhibitory activity against EGFR (epidermal growth factor receptor), a target in breast cancer therapy .

Anti-Inflammatory and Neuroprotective Roles

  • 2-Methyl-1,2,3,4-tetrahydroquinoline: Naturally occurs in the human brain and is studied for neurodegenerative disease modulation .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features and Bioactivities

Compound Name Substituents Bioactivity Key Reference
1-Methyl-6-(2-(4-quinolinyl)vinyl)-THQ* 1-Me, 6-(4-quinolinyvinyl) Hypothesized anticancer N/A
4-Vinyl-THQ (4v) 4-vinyl Cell cycle arrest (G1 phase)
4-Ferrocenyl-8-(phenylthio)-THQ 4-ferrocenyl, 8-SPh Electrochemical applications
5-Bromo-THQ hydrochloride 5-Br Synthetic intermediate

*THQ: 1,2,3,4-tetrahydroquinoline

Biological Activity

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS Number: 36281-13-7) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H16N2
Molecular Weight260.33 g/mol
Density1.186 g/cm³
Boiling Point461.7 °C
Flash Point233.1 °C
LogP4.52

Research indicates that the biological activity of this compound may be linked to its ability to interact with various cellular pathways:

  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest in cancer cells. For instance, derivatives have been evaluated for their effects on human cancer cell lines, demonstrating significant antiproliferative activity .
  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. In particular, studies have highlighted the inhibition of cyclooxygenase (COX) enzymes and sirtuins as potential mechanisms through which these compounds exert their effects .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various quinoline derivatives on four human cancer cell lines. Results indicated that certain analogues exhibited IC50 values as low as 0.4 nM, showcasing their potency against cancer cells .
  • Mechanistic Insights : Research into the structure-activity relationship (SAR) of related compounds revealed that modifications to the quinoline structure could enhance biological activity. For instance, specific substitutions were found to improve binding affinity to target proteins involved in tumor growth regulation .
  • In Vivo Studies : In vivo experiments using xenograft models demonstrated that certain quinoline derivatives significantly delayed tumor growth without causing noticeable side effects, indicating their potential for therapeutic use in oncology .

Biological Activity Summary

The biological activities associated with 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis and inhibits tumor growth
Enzyme InhibitionInhibits COX enzymes and sirtuins
AntioxidantPotential activity against oxidative stress

Q & A

Q. What are the common synthetic methodologies for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how do substituent positions influence route selection?

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives typically employs cycloaddition reactions (e.g., Diels-Alder), acid-catalyzed cyclizations, or metal-mediated protocols. Substituent location dictates the choice of method: for example, bifunctional derivatives (e.g., 4,4'-phenylenediamine-linked tetrahydroquinolines) require multi-step routes to ensure regioselectivity . Green approaches, such as acidic ionic liquid-catalyzed reactions (e.g., [NMPH]H₂PO₄), offer high yields (up to 95%) and recyclability (>5 cycles) for N-hydroxyethyl-substituted derivatives . Substituent steric and electronic effects must be modeled computationally to optimize reaction conditions.

Q. How can structural characterization of 1-methyl-6-(2-(4-quinolinyl)vinyl)-tetrahydroquinoline derivatives be performed to confirm regiochemistry and purity?

Key techniques include:

  • ¹H/¹³C NMR : To verify vinyl and quinoline proton coupling patterns (e.g., trans-vinyl protons show J ≈ 16 Hz) and aromatic substitution .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 1-methanesulfonyl-tetrahydroquinoline derivatives .
  • HPLC : Validates purity (>98% for pharmacologically active analogs) .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in ester derivatives) .

Q. What safety precautions are critical when handling tetrahydroquinoline derivatives in the lab?

Tetrahydroquinoline derivatives (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) are harmful via inhalation, skin contact, or ingestion. Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Avoidance of metal catalysts (e.g., Fe, In) due to toxicity .
  • Proper waste disposal per OSHA guidelines, particularly for halogenated analogs .

Advanced Research Questions

Q. How can catalytic dehydrogenation of tetrahydroquinoline derivatives be optimized for high selectivity toward quinoline products?

Fe-ISAS/CN (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity in tetrahydroquinoline dehydrogenation to quinoline under mild conditions. Key factors:

  • Catalyst design : Single-atom Fe sites enhance electron transfer vs. nanoparticle aggregates .
  • Recycling : Fe-ISAS/CN retains 82% activity after 5 cycles, validated by HAADF-STEM and XANES .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve substrate-catalyst interactions.

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure tetrahydroquinoline derivatives?

  • Chemoenzymatic resolution : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) resolve racemic alcohols with >99% enantiomeric excess (ee) .
  • Chiral auxiliaries : Use of (R)- or (S)-BINOL in asymmetric catalysis for cis/trans isomer control .
  • Dynamic kinetic resolution : Combines enzymatic selectivity with metal catalysts (e.g., Ru) to invert stereocenters in situ .

Q. How do computational methods aid in predicting the pharmacological activity of tetrahydroquinoline derivatives?

  • Docking studies : Quinoline-vinyl motifs show high affinity for STAT5 (IC₅₀ < 1 µM in analogs), relevant in cancer signaling .
  • QSAR modeling : Electron-withdrawing substituents (e.g., Br, Cl) enhance cytotoxicity by modulating logP and H-bond acceptor counts .
  • MD simulations : Assess binding stability of 1-methyl-6-vinyl derivatives to kinase domains over 100 ns trajectories.

Q. How can contradictions in catalytic efficiency data for tetrahydroquinoline synthesis be resolved?

Discrepancies arise from:

  • Catalyst heterogeneity : Fe-ISAS/CN outperforms Fe nanoparticles due to reduced aggregation vs. traditional H₃PO₄ .
  • Substrate scope limitations : Ionic liquids excel for N-hydroxyethyl derivatives but fail for bulky substituents .
  • Standardized testing : Compare turnover frequency (TOF) under identical TON and pressure conditions.

Q. What sustainable methods minimize environmental impact in large-scale synthesis?

  • Solvent-free reactions : Melt cyclizations reduce waste (E-factor < 5) .
  • Biocatalysis : Enzymatic steps cut metal waste and energy use .
  • Flow chemistry : Continuous processing improves atom economy by 20% vs. batch methods .

Q. What emerging applications exist beyond pharmaceuticals?

  • Materials science : Tetrahydroquinoline dyes exhibit λmax ~450 nm for OLEDs .
  • Energy storage : Quinoline derivatives stabilize biodiesel via radical scavenging (e.g., 1,2,3,4-tetrahydroquinoline in biofuels) .
  • Corrosion inhibition : N-alkyl derivatives reduce steel corrosion rates by 70% in acidic media .

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